tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group, a fluorine atom, a hydroxyl group, and an iodophenyl group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including halogenation, hydroxylation, and carbamation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include phenyl derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and as a precursor for radiolabeled compounds used in imaging studies .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The presence of functional groups like the fluorine atom and the iodophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar synthetic applications.
tert-Butyl (4-iodophenyl)carbamate: Shares the iodophenyl group but lacks the fluorine and hydroxyl groups.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the complex substituents.
Uniqueness: The unique combination of functional groups in tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate provides it with distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C14H19FINO3 |
---|---|
Molecular Weight |
395.21 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H19FINO3/c1-14(2,3)20-13(19)17-11(8-15)12(18)9-4-6-10(16)7-5-9/h4-7,11-12,18H,8H2,1-3H3,(H,17,19)/t11-,12-/m1/s1 |
InChI Key |
UYFOAKSVUHCQON-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)I)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
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